1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione
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Overview
Description
1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione is a complex organic compound derived from anthraquinone This compound is characterized by the presence of amino, bromo, hydroxy, and propoxy groups attached to the anthracene-9,10-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivatives. The process includes bromination, amination, hydroxylation, and propoxylation reactions. Each step requires specific reagents and conditions to ensure the desired substitutions on the anthracene core.
Amination: Amino groups are introduced at the 1 and 8 positions using ammonia or amines under controlled conditions.
Hydroxylation: Hydroxyl groups are added at the 4 and 5 positions using hydroxylating agents such as hydrogen peroxide or hydroxylamine.
Propoxylation: The propoxy group is introduced at the 7-position using propyl alcohol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The amino, bromo, hydroxy, and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Scientific Research Applications
1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic compounds and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antitumor or antimicrobial agent.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxy-9,10-anthraquinone: Known for its use in antipsoriatic drugs.
1,4-Dihydroxyanthraquinone (quinizarin): Used in dye manufacturing.
1,5-Dihydroxyanthraquinone (anthrarufin): Studied for its biological activities.
Uniqueness
1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione is unique due to the combination of amino, bromo, hydroxy, and propoxy groups on the anthracene core
Properties
CAS No. |
88604-55-1 |
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Molecular Formula |
C17H15BrN2O5 |
Molecular Weight |
407.2 g/mol |
IUPAC Name |
1,8-diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H15BrN2O5/c1-2-3-25-9-5-8(22)11-13(15(9)20)17(24)12-10(16(11)23)7(21)4-6(18)14(12)19/h4-5,21-22H,2-3,19-20H2,1H3 |
InChI Key |
UOMICJZNVFMBQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)Br)N)N |
Origin of Product |
United States |
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